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Compound of Interest
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Cat. No.: B10814315 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuances of

the complement system's terminal pathway is critical. The C5 convertases, central to the

production of the potent anaphylatoxin C5a and the initiation of the membrane attack complex

(MAC), represent key therapeutic targets. While both the alternative (AP) and classical (CP)

pathways converge at the cleavage of C5, the enzymes responsible, AP-C5 convertase

(C3bBbC3b) and classical C5 convertase (C4b2a3b), exhibit fundamental differences in their

assembly, stability, and critically, their recognition of the substrate C5. This guide provides an

objective comparison of their substrate recognition mechanisms, supported by experimental

data, detailed protocols, and visual representations of the key processes.

The formation of a functional C5 convertase in both pathways marks a critical shift in substrate

specificity from C3 to C5. This transition is not inherent to the catalytic subunits (Bb in the AP

and C2a in the CP) but is conferred by the association with an additional C3b molecule.[1][2]

This event dramatically enhances the enzyme's affinity for C5, a crucial step for triggering the

terminal complement cascade.[2][3]

Quantitative Comparison of Kinetic Parameters
The efficiency of C5 cleavage by the two convertases can be quantitatively assessed by their

kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).

A lower Km value indicates a higher affinity of the enzyme for its substrate. As the data below

illustrates, the incorporation of an additional C3b molecule is the pivotal event that transforms a

weak C5-cleaving enzyme into a highly efficient one.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10814315?utm_src=pdf-interest
https://www.benchchem.com/product/b10814315?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9642242/
https://www.researchgate.net/figure/Structures-of-C5-convertase-and-C5inhibitor-complexes-A-A-structural-model-showing-C5_fig3_365489588
https://www.researchgate.net/figure/Structures-of-C5-convertase-and-C5inhibitor-complexes-A-A-structural-model-showing-C5_fig3_365489588
https://pmc.ncbi.nlm.nih.gov/articles/PMC4360204/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Convertase
Type

Condition Km (µM) for C5 kcat (s⁻¹)

Catalytic
Efficiency
(kcat/Km)
(M⁻¹s⁻¹)

Classical C3

Convertase

(C4b2a)

Surface-bound

(Erythrocytes)
6 - 9[3][4] - Low

Classical C5

Convertase

(C4b2a3b)

Surface-bound

(Erythrocytes)
0.0051[3] - High

Alternative C3

Convertase

(C3bBb)

Soluble 24[1][5] 0.0110[1][5] 4.58 x 10²

Alternative C5

Convertase

(C3bBb)

Surface-bound

(Zymosan)
1.4[1][5] 0.0048[1][5] 3.43 x 10³

Alternative C5

Convertase

(C3bBbC3b)

Surface-bound

(Low C3b

density)

5.2[6] - Moderate

Alternative C5

Convertase

(C3bBbC3b)

Surface-bound

(High C3b

density)

0.18[6] - High

Alternative C5

Convertase

(C3bBbC3b)

Self-amplified on

surface
0.016 - 0.074[7] - Very High

Note: A direct side-by-side comparison of kcat for the fully formed C4b2a3b and C3bBbC3b is

not readily available in the literature. However, one study suggests that the classical pathway

C5 convertase has a 6- to 9-fold greater catalytic rate than the alternative pathway convertase.

[4]
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The precise high-resolution structure of C5 in complex with either physiological convertase

remains elusive due to the transient nature of these interactions. However, the crystal structure

of C5 in complex with Cobra Venom Factor (CVF), a C3b homolog, provides a valuable model

for understanding substrate recognition.[8] This model, along with biochemical data, suggests a

multi-point attachment mechanism.

In the AP-C5 convertase (C3bBbC3b), it is proposed that the two C3b molecules form a

binding platform for C5.[6][9] Evidence suggests that the second C3b molecule may even

covalently link to the first, creating a stable C3b dimer that acts as the primary substrate-

binding site.[9] This bivalent interaction is thought to position the C5 molecule optimally for

cleavage by the associated Bb catalytic subunit.

For the classical C5 convertase (C4b2a3b), a similar principle applies, where the C3b molecule

associates with the C4b component of the C3 convertase.[10] This C4b-C3b complex creates a

high-affinity binding site for C5, presenting it to the C2a catalytic domain.[4]

Signaling Pathway Diagrams
The assembly of these convertases is a sequential process initiated by distinct upstream

events.
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Classical Pathway C5 Convertase Formation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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